molecular formula C10H12BrNO B1266398 2-Bromo-2-methyl-N-phenylpropanamide CAS No. 2322-45-4

2-Bromo-2-methyl-N-phenylpropanamide

Cat. No.: B1266398
CAS No.: 2322-45-4
M. Wt: 242.11 g/mol
InChI Key: PLMADUFDYDHKTB-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a versatile compound used in various research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system, which play a crucial role in pain perception and relief .

Mode of Action

It is known that bromoamides like this compound can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

Given its role as an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioid signaling pathways. These pathways are involved in pain perception and relief, and their modulation can have significant downstream effects .

Result of Action

As an intermediate in the synthesis of opioid analgesics , its transformation could contribute to the overall analgesic effect of the final product. Opioid analgesics act by binding to opioid receptors, inhibiting the transmission of pain signals, and inducing a feeling of euphoria .

Action Environment

The action, efficacy, and stability of 2-Bromo-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that can react with the compound, and the specific conditions under which the compound is stored and used. For instance, the compound is known to be stable at room temperature .

Biochemical Analysis

Biochemical Properties

2-Bromo-2-methyl-N-phenylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the synthesis of certain opioid analgesics . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic and toxicological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific tissues, which are important for its therapeutic and toxicological effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-methyl-N-phenylpropanamide typically involves the bromination of 2-methyl-N-phenylpropanamide. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-2-methylpropanamide
  • 2-Bromo-N-phenylpropanamide
  • 2-Bromo-2-methyl-N-(4-methylphenyl)propanamide

Comparison: 2-Bromo-2-methyl-N-phenylpropanamide is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-bromo-2-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMADUFDYDHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177796
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322-45-4
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2322-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2322-45-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-2-methyl-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2-METHYL-N-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQU5TJ66EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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